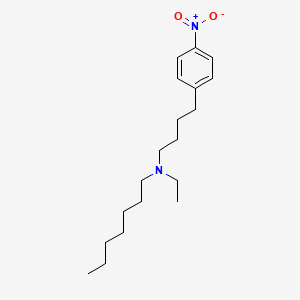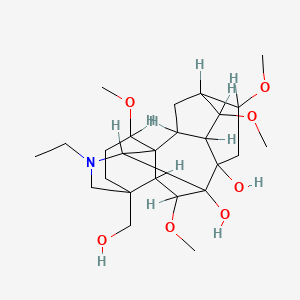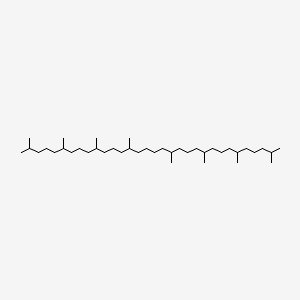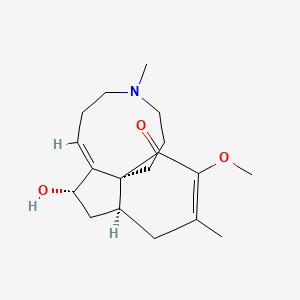
LysoFP-NH2
Overview
Description
LysoFP-NH2, formally known as 5-amino-2-[2-(4-morpholinyl)ethyl]-1H-benz[de]isoquinoline-1,3(2H)-dione, is a fluorescent probe used for detecting carbon monoxide in lysosomes. It is derived from LysoFP-NO2, which reacts with carbon monoxide to form this compound. This compound exhibits excitation and emission maxima at 440 nm and 528 nm, respectively .
Mechanism of Action
Target of Action
LysoFP-NH2 is primarily targeted towards lysosomes . It is a fluorescent form of the lysosomal turn-on fluorescent probe for carbon monoxide (CO) lysoFP-NO2 .
Mode of Action
This compound is formed when lysoFP-NO2 reacts with CO . This reaction is selective for CO over various reactive nitrogen, oxygen, and sulfur species . The compound interacts with its target by detecting selectively carbon monoxide (CO) in HEPES buffer (pH 7.4, 37 °C) through the transformation of the nitro group into an amino-functionalized system in the presence of CO .
Pharmacokinetics
It is known that the compound has a molecular formula of c18h19n3o3 and a formula weight of 3254 . It is soluble in DMF and DMSO
Result of Action
The result of this compound’s action is the formation of a highly fluorescent compound in the presence of lysosomal CO . This allows for the imaging of CO in living cells .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature. For instance, it can detect CO selectively in HEPES buffer at pH 7.4 and 37 °C
Biochemical Analysis
Biochemical Properties
LysoFP-NH2 plays a significant role in biochemical reactions. It is formed when lysoFP-NO2 reacts with carbon monoxide
Cellular Effects
The cellular effects of this compound are primarily related to its role as a fluorescent probe for carbon monoxide
Molecular Mechanism
The molecular mechanism of this compound involves its transformation from lysoFP-NO2 in the presence of carbon monoxide . This transformation results in a change in its fluorescence properties, allowing it to serve as a probe for carbon monoxide .
Temporal Effects in Laboratory Settings
The stability of this compound has been demonstrated in laboratory settings . It was found to be stable when incubated for 12 hours in a reaction buffer
Preparation Methods
Synthetic Routes and Reaction Conditions
LysoFP-NH2 is synthesized from LysoFP-NO2 through a reaction with carbon monoxide. The reaction typically occurs in an aqueous buffer with a pH of 7.4 at 37°C. The process involves the reduction of the nitro group in LysoFP-NO2 to an amino group, forming this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory procedure with scaled-up reaction conditions. The compound is produced in crystalline solid form and is stored at -20°C to maintain stability .
Chemical Reactions Analysis
Types of Reactions
LysoFP-NH2 primarily undergoes reduction reactions, where the nitro group in LysoFP-NO2 is reduced to an amino group in the presence of carbon monoxide .
Common Reagents and Conditions
Reagents: Carbon monoxide, aqueous buffer (pH 7.4), LysoFP-NO2
Conditions: 37°C, aqueous buffer with pH 7.4
Major Products
The major product formed from the reaction of LysoFP-NO2 with carbon monoxide is this compound .
Scientific Research Applications
LysoFP-NH2 is widely used in scientific research due to its ability to detect carbon monoxide in lysosomes. Its applications include:
Chemistry: Used as a fluorescent probe for studying carbon monoxide interactions and reactions.
Biology: Employed in imaging studies to visualize carbon monoxide within living cells.
Medicine: Potential use in diagnostic tools for detecting carbon monoxide levels in biological samples.
Industry: Utilized in the development of sensors and detection systems for carbon monoxide .
Comparison with Similar Compounds
Similar Compounds
LysoFP-NO2: The precursor to LysoFP-NH2, which reacts with carbon monoxide to form this compound.
Other lysosomal fluorescent probes: Compounds like LysoTracker and LysoSensor, which are used for lysosomal imaging but do not specifically detect carbon monoxide
Uniqueness
This compound is unique due to its specific ability to detect carbon monoxide in lysosomes, a feature not commonly found in other lysosomal fluorescent probes. This specificity makes it a valuable tool in both research and industrial applications .
Properties
IUPAC Name |
5-amino-2-(2-morpholin-4-ylethyl)benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c19-13-10-12-2-1-3-14-16(12)15(11-13)18(23)21(17(14)22)5-4-20-6-8-24-9-7-20/h1-3,10-11H,4-9,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYKPDVFVKOXSSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C(=O)C3=CC=CC4=CC(=CC(=C43)C2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


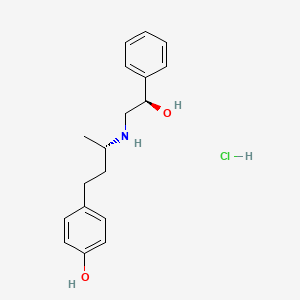
![4-[(3S)-3-[[(2R)-2-hydroxy-2-phenylethyl]amino]butyl]phenol](/img/structure/B1675715.png)
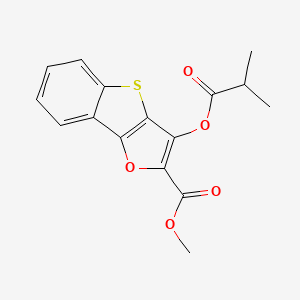


![3-Hydroxybutan-2-yl 6-methyl-6,11-diazatetracyclo[7.6.1.0^{2,7}.0^{12,16}]hexadeca-1(16),9,12,14-tetraene-4-carboxylate](/img/structure/B1675719.png)
![(Z)-but-2-enedioic acid;3-[(3S,4S)-4-(3-hydroxyphenyl)-3-methylpiperidin-1-yl]-1-phenylpropan-1-one](/img/structure/B1675721.png)
